4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine
Descripción general
Descripción
SKLB325 is a compound that has garnered significant attention in the field of cancer research. It is known for its inhibitory effects on Jumonji domain-containing 6 (JMJD6), a protein associated with tumorigenesis. SKLB325 has shown promising results in suppressing the proliferation of cancer cells and inducing apoptosis, particularly in ovarian cancer and renal cell carcinoma .
Mecanismo De Acción
Target of Action
The primary target of 4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine, also known as SKLB325, is the Jumonji domain-containing 6 (JMJD6) protein . JMJD6 is a member of the Jumonji C domain-containing family of proteins, which are involved in the regulation of gene expression through histone modification .
Mode of Action
SKLB325 acts as an inhibitor of JMJD6, binding to it with a dissociation constant (K D) value of 0.755 μM and an IC50 value of 0.7797 μM . By inhibiting JMJD6, SKLB325 can affect the transcription of certain genes, thereby influencing cellular processes .
Biochemical Pathways
The inhibition of JMJD6 by SKLB325 affects the transcription of the long non-coding RNA (lncRNA) HOTAIR . HOTAIR plays a significant role in the development of liver cancer, and its overexpression has been linked to radioresistance in liver cancer stem cells . The JMJD6–BRD4 complex stimulates HOTAIR transcription by binding to the promoter region of HOTAIR .
Pharmacokinetics
It is known that sklb325 exhibits antitumor effects on ovarian cancer both in vivo and in vitro , suggesting that it has sufficient bioavailability to exert its effects in the body.
Result of Action
SKLB325 has been shown to induce apoptosis, or programmed cell death, in cancer cells . It also exhibits antitumor effects on ovarian cancer and renal cell carcinoma . In liver cancer stem cells, SKLB325 has been found to promote radioresistance by maintaining the stemness of the cells .
Action Environment
The efficacy and stability of SKLB325 can be influenced by various environmental factors. For example, the presence of other molecules in the cellular environment can affect the binding of SKLB325 to its target, JMJD6 . Additionally, the pH and temperature of the environment can influence the stability and activity of the compound.
Métodos De Preparación
The synthesis of SKLB325 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of SKLB325 is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its biological activity. This may involve reactions such as alkylation, acylation, and hydroxylation.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Análisis De Reacciones Químicas
SKLB325 undergoes several types of chemical reactions, including:
Oxidation: SKLB325 can be oxidized under specific conditions to form various oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on SKLB325 to modify its functional groups. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: SKLB325 can undergo substitution reactions where one functional group is replaced by another. This can be achieved using reagents such as halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
SKLB325 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: SKLB325 is used as a tool compound to study the inhibition of JMJD6 and its effects on various biochemical pathways.
Biology: In biological research, SKLB325 is employed to investigate the role of JMJD6 in cellular processes such as proliferation, apoptosis, and angiogenesis.
Medicine: SKLB325 has shown potential as a therapeutic agent for the treatment of ovarian cancer and renal cell carcinoma. .
Industry: While its industrial applications are still under exploration, SKLB325 could potentially be used in the development of new cancer therapies and diagnostic tools
Comparación Con Compuestos Similares
SKLB325 is unique in its ability to specifically inhibit JMJD6, making it a valuable tool for studying the role of this protein in cancer. Similar compounds include:
CTK7A: Another JMJD6 inhibitor with similar binding affinity and inhibitory effects.
HIF-2α-IN-8: A compound that targets hypoxia-inducible factor 2-alpha, which is involved in cancer progression.
Tilorone dihydrochloride: An antiviral and antitumor agent with a different mechanism of action but similar therapeutic potential
Actividad Biológica
4-Hydroxy-2-(2-hydroxybenzylidenehydrazino)-6-methylpyrimidine is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antibacterial, antioxidant, and enzyme inhibition properties, as well as relevant case studies and research findings.
- Molecular Formula : C12H12N4O2
- Molecular Weight : 244.25 g/mol
- CAS Number : 66680-03-3
Antibacterial Activity
Recent studies have demonstrated the antibacterial efficacy of this compound against various bacterial strains. The compound was tested against both gram-positive and gram-negative bacteria, showing promising results.
Bacterial Strain | Zone of Inhibition (mm) | Comparison to Standard |
---|---|---|
Streptococcus pneumoniae | 16 | Comparable to cefixime |
Klebsiella pneumoniae | 9 | Moderate activity |
The data indicates that this compound exhibits a moderate to high antibacterial effect, particularly against Streptococcus pneumoniae, where the zone of inhibition was significant compared to standard antibiotics .
Antioxidant Activity
The antioxidant potential of the compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that this compound possesses notable antioxidant properties.
Assay Type | IC50 Value (µg/mL) | Standard Comparison |
---|---|---|
DPPH Scavenging | 150.88 | Ascorbic Acid |
ABTS Scavenging | 199.10 | Ascorbic Acid |
These findings suggest that the compound can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related damage in biological systems .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor was also investigated. It showed promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neuroprotective therapies.
Enzyme | IC50 Value (µg/mL) | Comparison to Standard |
---|---|---|
Acetylcholinesterase | 0.95 | Close to galantamine |
Butyrylcholinesterase | 0.87 | Close to galantamine |
This suggests that the compound could be a candidate for further development in treating neurodegenerative diseases .
Case Studies
- Antibacterial Efficacy Study : A study conducted on the effectiveness of various hydrazone derivatives, including our compound, revealed that it significantly inhibited bacterial growth in vitro. The study highlighted its potential as a lead compound for developing new antibacterial agents.
- Antioxidant Mechanism Investigation : Research into the mechanisms of action for antioxidants indicated that compounds like this compound can enhance cellular defense mechanisms against oxidative stress by modulating signaling pathways involved in antioxidant response.
Propiedades
IUPAC Name |
2-[2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-8-6-11(18)15-12(14-8)16-13-7-9-4-2-3-5-10(9)17/h2-7,17H,1H3,(H2,14,15,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDNTAIBZHGIAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of SKLB325 in RCC?
A1: SKLB325 is a novel inhibitor of the Jumonji domain-containing 6 (JMJD6) protein. [] While the exact mechanism of inhibition by SKLB325 is not fully elaborated in the provided research, it effectively suppresses the oncogenic effects driven by JMJD6. [] In RCC, high JMJD6 expression, often caused by aberrant p300 activity, promotes tumor progression. JMJD6 achieves this by assembling super-enhancers that activate the expression of several oncogenes, including VEGFA, β-catenin, and SRC. [] By inhibiting JMJD6, SKLB325 disrupts this oncogenic signaling cascade, thereby suppressing RCC progression.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.